molecular formula C8H8O2 B051311 2,3-Dimethyl-p-benzoquinone CAS No. 526-86-3

2,3-Dimethyl-p-benzoquinone

Cat. No. B051311
CAS RN: 526-86-3
M. Wt: 136.15 g/mol
InChI Key: AIACLXROWHONEE-UHFFFAOYSA-N
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Patent
US05712416

Procedure details

Oxygen was passed into a solution of 0.68 g (2 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene and 0.5 g of concentrated sulfuric acid in 150 ml of 85% by weight aqueous acetic acid and, during this, a solution of 12.4 g (100 mmol) of 2,3-dimethylhydroquinone in 75 ml of 85% by weight acetic acid was added dropwise while stirring vigorously at 40° C. After oxygen uptake ceased, the mixture was subjected to a steam distillation. The distillate was extracted with tert-butyl methyl ether. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and evaporated to dryness to yield 13.0 g (95%) of 2,3-dimethylbenzoquinone in the form of a yellow powder. Melting point 56°-57° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=O.S(=O)(=O)(O)O.[CH3:8][C:9]1[C:15]([CH3:16])=[C:14]([OH:17])[CH:13]=[CH:12][C:10]=1[OH:11]>C(O)(=O)C>[CH3:16][C:15]1[C:14](=[O:17])[CH:13]=[CH:12][C:10](=[O:11])[C:9]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
12.4 g
Type
reactant
Smiles
CC1=C(O)C=CC(=C1C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the mixture was subjected to a steam distillation
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted with tert-butyl methyl ether
STIRRING
Type
STIRRING
Details
The organic phase was shaken with aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
with water, separated from the aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C=CC(C1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.